molecular formula C24H19FN2O5S B3007891 2-[6-fluoro-3-(4-methoxyphenyl)sulfonyl-4-oxoquinolin-1-yl]-N-phenylacetamide CAS No. 866813-45-8

2-[6-fluoro-3-(4-methoxyphenyl)sulfonyl-4-oxoquinolin-1-yl]-N-phenylacetamide

Cat. No. B3007891
CAS RN: 866813-45-8
M. Wt: 466.48
InChI Key: REQOKLZIVZMORB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound belongs to the class of organic compounds known as 2-halobenzoic acids and derivatives . These are benzoic acids or derivatives carrying a halogen atom at the 2-position of the benzene ring .


Molecular Structure Analysis

The molecular formula of this compound is C25H21FN2O5S . It has an average mass of 480.508 Da and a monoisotopic mass of 480.115509 Da .

Scientific Research Applications

Antibacterial Activity

This compound has been explored for its potential in combating bacterial infections. Derivatives of similar structures have shown effectiveness against strains like Staphylococcus aureus. The sulfonyl and quinoline components are particularly of interest for their role in inhibiting bacterial growth .

Antimicrobial Drug Development

The modification of existing antimicrobial agents by introducing different functional groups, such as amides or alkyl groups, can enhance antimicrobial activity. The compound could serve as a base structure for developing new drugs with improved efficacy and reduced resistance .

Alzheimer’s Disease Treatment

N-substituted benzoxazole derivatives, which share a structural similarity with the compound, have been identified as selective inhibitors of acetylcholinesterase (AChE). This enzyme is a target for Alzheimer’s disease treatment, suggesting potential applications for our compound in this field .

Anticancer Research

Compounds with the isoxazole ring, which is structurally related to the quinoline ring in our compound, have shown anticancer activities. This suggests that the compound could be a candidate for the development of new anticancer drugs .

Radiopharmaceuticals

The fluorine atom present in the compound makes it a potential candidate for the development of radiotracers used in positron emission tomography (PET) scans. Such compounds can help in the diagnosis and monitoring of diseases .

Pharmaceutical Intermediates

The compound’s structure is conducive to being an intermediate in the synthesis of more complex pharmaceuticals. Its derivatives could be used in the synthesis of drugs with various therapeutic effects .

Enzyme Inhibition

Similar compounds have been used as enzyme inhibitors, which is a crucial mechanism in drug action. The compound could be investigated for its ability to inhibit specific enzymes related to diseases .

Immunomodulation

Derivatives of thiadiazole, which share some structural features with the compound, have been used as immunomodulators. This indicates potential research applications of the compound in modulating immune responses .

Future Directions

The future directions for this compound could potentially involve further exploration of its synthesis, characterization, and potential applications. The use of readily accessible starting materials, along with atom economy and a convenient work-up process, allows one to apply the presented method for the synthesis of a wide range of similar compounds .

properties

IUPAC Name

2-[6-fluoro-3-(4-methoxyphenyl)sulfonyl-4-oxoquinolin-1-yl]-N-phenylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H19FN2O5S/c1-32-18-8-10-19(11-9-18)33(30,31)22-14-27(15-23(28)26-17-5-3-2-4-6-17)21-12-7-16(25)13-20(21)24(22)29/h2-14H,15H2,1H3,(H,26,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

REQOKLZIVZMORB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)S(=O)(=O)C2=CN(C3=C(C2=O)C=C(C=C3)F)CC(=O)NC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H19FN2O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

466.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-[6-fluoro-3-(4-methoxyphenyl)sulfonyl-4-oxoquinolin-1-yl]-N-phenylacetamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.